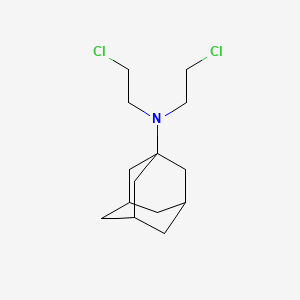

Amantadine-N-mustard

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amantadine-N-mustard, also known as this compound, is a useful research compound. Its molecular formula is C14H23Cl2N and its molecular weight is 276.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Amantadine-N-mustard is characterized by its ability to act as both an antiviral agent and a chemotherapeutic compound. The compound's structure includes a nitrogen mustard moiety, which is known for its DNA-alkylating properties, leading to cytotoxic effects on rapidly dividing cells. This dual functionality is essential for its applications in treating diseases that involve viral infections and cancer.

Efficacy Against Tumor Cells

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A comparative study demonstrated that while this compound was ineffective in vitro against certain tests, it showed promise when combined with other chemotherapeutic agents. This suggests potential for use in combination therapies to enhance overall efficacy against tumors .

Case Studies

- Combination Therapy : In a study assessing the effects of this compound combined with other chemotherapeutics, it was found that this combination led to enhanced cytotoxicity in resistant cancer cell lines. This highlights the potential of this compound as an adjunct therapy in oncology.

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound's ability to induce DNA damage through alkylation could be leveraged to overcome resistance mechanisms seen in various cancers.

Meta-Analysis Findings

A meta-analysis focusing on amantadine indicated significant improvements in motor symptoms among Parkinson's patients using high doses, suggesting that modifications to the amantadine structure could potentially enhance these effects further .

Safety and Side Effects

The safety profile of this compound remains an area requiring extensive research. Preliminary studies suggest that while amantadine itself can lead to adverse events such as visual hallucinations and confusion, the addition of the mustard component may alter these side effects, necessitating careful evaluation in clinical settings.

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Frequency |

|---|---|

| Visual Hallucinations | Common |

| Confusion | Moderate |

| Blurred Vision | Rare |

Propriétés

Numéro CAS |

5592-71-2 |

|---|---|

Formule moléculaire |

C14H23Cl2N |

Poids moléculaire |

276.2 g/mol |

Nom IUPAC |

N,N-bis(2-chloroethyl)adamantan-1-amine |

InChI |

InChI=1S/C14H23Cl2N/c15-1-3-17(4-2-16)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2 |

Clé InChI |

XXLZNPXWCIMLFS-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)N(CCCl)CCCl |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3)N(CCCl)CCCl |

Key on ui other cas no. |

5592-71-2 |

Synonymes |

amantadine-N-mustard amantadine-N-mustard, hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.